N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a hydroxypropyl side chain and a substituted pyrazole-carboxamide moiety. The hydroxypropyl linker enhances solubility compared to purely hydrophobic analogs.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(22,14-8-11-6-4-5-7-13(11)24-14)10-18-15(21)12-9-20(2)19-16(12)23-3/h4-9,22H,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHALSHVWEZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.35 g/mol. The compound features a benzofuran moiety, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 2034492-84-5 |
Antimicrobial Activity
Research indicates that derivatives of benzofuran, including the target compound, exhibit substantial antimicrobial properties. In particular, compounds containing the benzofuran structure have shown effectiveness against various bacteria and fungi. For instance, studies have reported significant cytotoxic activity against human cancer cell lines and antifungal activity in related derivatives .
Anti-inflammatory Effects
The benzofuran nucleus contributes to anti-inflammatory activities through mechanisms such as the inhibition of pro-inflammatory cytokines. Compounds similar to this compound have demonstrated the ability to reduce levels of tumor necrosis factor (TNF) and interleukins (IL-1, IL-8), indicating potential for managing chronic inflammatory disorders .
Anticancer Potential
Studies highlight the anticancer potential of pyrazole derivatives. Specifically, compounds that incorporate the pyrazole structure have been evaluated for their ability to induce apoptosis in cancer cells. For example, one study reported that a related pyrazole derivative exhibited significant growth inhibition in cancer cell lines with an IC50 value of 49.85 μM .
Case Studies
Several case studies have focused on the biological activity of benzofuran and pyrazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications enhanced their activity significantly .
- Anti-inflammatory Mechanisms : Research on benzofuran derivatives showed that they could effectively suppress NF-kB activity in macrophages, leading to reduced inflammation markers .
- Anticancer Efficacy : In a recent study, a series of pyrazole derivatives were screened for anticancer activity, revealing that some compounds led to significant apoptosis in tumor cells, suggesting that this compound may share similar properties .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzofuran derivatives, including Compound A. Research indicates that compounds containing benzofuran moieties exhibit significant antibacterial effects against various pathogens. For instance, derivatives synthesized from benzofuran have shown promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 to 24 mm .
Anticancer Activity
Compound A and its related structures have been evaluated for anticancer properties. In a study involving microwave-assisted synthesis of benzofuran derivatives, certain compounds demonstrated cytotoxicity against human ovarian cancer cell lines (A2780), with IC50 values as low as 11 μM . This suggests that modifications on the benzofuran ring can enhance its efficacy as an anticancer agent.
Neuroprotective Effects
Benzofuran derivatives are also being investigated for their neuroprotective effects. The presence of the pyrazole ring in Compound A may contribute to its potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways .
Synthetic Approaches
The synthesis of Compound A typically involves multi-step reactions that integrate both the benzofuran and pyrazole components. Common synthetic strategies include:
- Microwave-Assisted Synthesis : This method has been employed to efficiently produce various benzofuran derivatives, which can then be modified to yield compounds like Compound A .
- One-Pot Reactions : These reactions simplify the synthesis process by allowing multiple transformations to occur simultaneously, increasing yield and reducing time .
Case Study: Synthesis of Related Compounds
A notable case study involved the synthesis of a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These compounds were evaluated for their biological activity and showed significant anticancer properties, paving the way for further exploration into similar structures like Compound A .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like Compound A. Studies indicate that specific substitutions on the pyrazole and benzofuran rings can significantly enhance antimicrobial and anticancer activities. For example:
Comparison with Similar Compounds
Structural Differences :
- Core Heteroatom : Replaces benzofuran’s oxygen with sulfur in the benzo[b]thiophene group.
- Implications:
- Bioavailability : Increased lipophilicity may improve absorption but could affect metabolic stability.
- Binding Interactions : Reduced polarity might alter target binding compared to the oxygen-containing analog.
Reference : This compound is structurally closest to the target molecule but lacks direct comparative data .
Pyrazole-Benzofuran Derivatives with Antimicrobial Activity
Example Compounds :
- 5-(Benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy)quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives (4a-f) .
Key Differences :
- Substituents: Incorporation of chlorophenyl, quinoline, and azetidinone groups instead of hydroxypropyl and methyl/methoxy pyrazole substituents.
Activity Insights :
- Antimicrobial efficacy in these derivatives correlates with electron-withdrawing groups (e.g., chloro) and extended aromatic systems (quinoline). The target compound’s methoxy group, being electron-donating, may reduce reactivity but improve metabolic stability .
Pyrazolo[3,4-d]pyrimidin Derivatives (Unrelated but Insightful)
Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
Structural Contrasts :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidin vs. simple pyrazole.
Q & A
Q. What methodologies are recommended for studying synergistic effects with other bioactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
